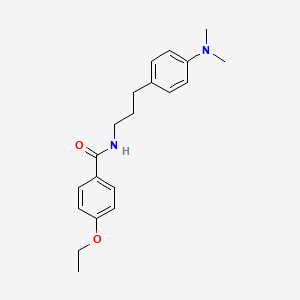

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzamide core linked to a propyl chain terminating in a 4-(dimethylamino)phenyl group. Its synthesis likely involves amide coupling strategies, as seen in analogous compounds (e.g., HBTU-mediated coupling in ).

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-4-24-19-13-9-17(10-14-19)20(23)21-15-5-6-16-7-11-18(12-8-16)22(2)3/h7-14H,4-6,15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCLNKNBJYHCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 4-ethoxybenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of lead acetate as a catalyst has also been reported to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular structure, which includes:

- Dimethylamino group : Enhances binding affinity to biological targets.

- Ethoxybenzamide moiety : Interacts with hydrophobic regions in proteins.

This structural configuration allows the compound to engage with various biological targets, making it a significant subject of research in pharmacology and medicinal chemistry.

Chemistry

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide serves as a building block in the synthesis of more complex molecules. It is particularly useful in pharmaceutical and agrochemical development, facilitating the creation of new therapeutic agents and agricultural products.

Biology

The compound has been investigated as a biochemical probe for studying enzyme interactions and receptor binding. Its ability to inhibit specific enzymes involved in disease pathways suggests potential therapeutic applications.

Medicine

Preliminary studies indicate that N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide exhibits:

- Anti-inflammatory effects : Potential applications in treating inflammatory conditions.

- Analgesic properties : May serve as an analgesic agent, warranting further investigation into its pain-relieving mechanisms.

Industry

In industrial applications, this compound is used to produce specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its unique properties contribute to enhanced performance in these applications.

Enzyme Interaction Studies

Research has shown that N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide can inhibit specific enzymes linked to disease pathways. This suggests a role as a potential therapeutic agent in diseases where these enzymes are involved.

Receptor Binding Affinity

Studies have indicated that this compound may have significant receptor binding affinity, which could translate into effective therapeutic interventions for various conditions.

Anticancer Potential

Preliminary data suggest that the compound may exhibit anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances the compound’s ability to bind to these targets through hydrogen bonding and electrostatic interactions. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of aromatic amides, which are known for their diverse pharmacological properties. The presence of a dimethylamino group and an ethoxybenzamide moiety enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular structure of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide can be represented as follows:

This structure includes:

- A dimethylamino group that may enhance binding affinity to biological targets.

- An ethoxybenzamide moiety that can interact with hydrophobic regions in proteins.

The biological activity of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group.

- Hydrophobic interactions with the ethoxybenzamide moiety, stabilizing the compound-protein complex and modulating biological activity.

Pharmacological Properties

Research indicates that N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide exhibits several pharmacological properties, including:

- Anti-inflammatory effects : Preliminary studies suggest potential applications in treating inflammatory conditions.

- Analgesic properties : The compound may serve as an analgesic agent, warranting further investigation into its pain-relieving mechanisms.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- The compound has been studied as a biochemical probe to investigate enzyme activities. It was found to inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.

- Receptor Binding Affinity :

- Anticancer Potential :

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide, a comparison with structurally related compounds is essential.

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N,N-Dimethyl-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}acetamide | Structure | Antidepressant activity |

| 4-Ethoxy-N,N-dimethylbenzamide | Structure | Antimicrobial properties |

| 3-Amino-N,N-dimethylbenzamide | Structure | Potential anticancer agent |

Distinctive Features :

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide's combination of the propyl chain and ethoxy group enhances its solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.